Cas no 2059967-03-0 (4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile)

4-2-(Difluoromethyl)-1,3-thiazol-5-ylbenzonitrile is a fluorinated heterocyclic compound featuring a thiazole core substituted with a difluoromethyl group and a benzonitrile moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the thiazole ring contributes to its potential as a bioactive scaffold. The benzonitrile functionality offers further derivatization opportunities for fine-tuning physicochemical properties. Its well-defined synthetic pathway ensures high purity and reproducibility, making it suitable for applications in drug discovery and material science. The compound’s balanced lipophilicity and polarity also support its utility in formulation studies.
4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile structure
2059967-03-0 structure
Product name:4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile
CAS No:2059967-03-0
MF:C11H6F2N2S
MW:236.240547657013
MDL:MFCD30499309
CID:5192927
PubChem ID:125451739

4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 4-[2-(difluoromethyl)-5-thiazolyl]-
    • 4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile
    • MDL: MFCD30499309
    • Inchi: 1S/C11H6F2N2S/c12-10(13)11-15-6-9(16-11)8-3-1-7(5-14)2-4-8/h1-4,6,10H
    • InChI Key: CXRIEFKIIOBXOB-UHFFFAOYSA-N
    • SMILES: C(#N)C1=CC=C(C2SC(C(F)F)=NC=2)C=C1

4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-337764-5.0g
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile
2059967-03-0
5.0g
$2525.0 2023-02-23
Enamine
EN300-337764-0.1g
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile
2059967-03-0
0.1g
$767.0 2023-09-03
Enamine
EN300-337764-10.0g
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile
2059967-03-0
10.0g
$3746.0 2023-02-23
Enamine
EN300-337764-5g
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile
2059967-03-0
5g
$2525.0 2023-09-03
Enamine
EN300-337764-2.5g
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile
2059967-03-0
2.5g
$1707.0 2023-09-03
Enamine
EN300-337764-1.0g
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile
2059967-03-0
1g
$0.0 2023-06-07
Enamine
EN300-337764-0.5g
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile
2059967-03-0
0.5g
$836.0 2023-09-03
Enamine
EN300-337764-0.25g
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile
2059967-03-0
0.25g
$801.0 2023-09-03
Enamine
EN300-337764-1g
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile
2059967-03-0
1g
$871.0 2023-09-03
Enamine
EN300-337764-10g
4-[2-(difluoromethyl)-1,3-thiazol-5-yl]benzonitrile
2059967-03-0
10g
$3746.0 2023-09-03

4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile Related Literature

Additional information on 4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile

Comprehensive Overview of 4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile (CAS No. 2059967-03-0)

4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile (CAS No. 2059967-03-0) is a high-value heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This thiazole derivative features a difluoromethyl group and a benzonitrile moiety, making it a versatile intermediate for drug discovery and material science. Its unique structure has attracted attention in the development of small-molecule inhibitors and biologically active agents, particularly in targeting enzyme pathways and cellular receptors.

Recent studies highlight the growing demand for fluorinated thiazole compounds due to their enhanced metabolic stability and bioavailability. Researchers are exploring 4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile as a potential candidate for cancer therapeutics and anti-inflammatory drugs, aligning with the trend of precision medicine. The compound's electron-withdrawing properties also make it valuable in organic electronics, such as OLED materials and photovoltaic devices.

In agrochemical applications, this compound is investigated for its role in pest control formulations. Its thiazole core exhibits herbicidal and fungicidal activities, addressing the need for sustainable crop protection solutions. The integration of difluoromethyl groups enhances its environmental persistence, a key factor in modern green chemistry initiatives.

Synthetic routes to 4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile often involve multistep organic reactions, including cyclization and cross-coupling methodologies. Optimizing these processes is critical for scaling production while minimizing waste, reflecting the industry's focus on atom economy and process intensification. Analytical techniques like HPLC and NMR spectroscopy ensure high purity, meeting stringent regulatory standards for pharmaceutical intermediates.

The compound's structure-activity relationship (SAR) is a hot topic in computational chemistry, with AI-driven molecular modeling accelerating its optimization. This aligns with the broader adoption of machine learning in drug design, reducing R&D timelines. Patent landscapes reveal increasing filings around thiazole-based innovations, underscoring its commercial potential.

From an environmental standpoint, the biodegradability profile of 4-2-(difluoromethyl)-1,3-thiazol-5-ylbenzonitrile is under scrutiny, particularly regarding PFAS alternatives. Regulatory agencies emphasize eco-friendly fluorochemicals, driving innovation in safer substitutes. This compound's balanced properties position it as a candidate for next-generation functional materials.

For researchers sourcing CAS 2059967-03-0, quality benchmarks include ≥98% purity and stringent residual solvent limits. Suppliers increasingly provide custom synthesis and isotope-labeled variants to support tracer studies. Storage recommendations typically advise protection from moisture and light to maintain stability.

Emerging applications in proteolysis-targeting chimeras (PROTACs) further expand the utility of this compound. Its ability to serve as a linker component in bifunctional molecules exemplifies the convergence of chemical biology and therapeutic innovation. Such developments resonate with the pharmaceutical industry's pursuit of targeted protein degradation strategies.

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